molecular formula C17H13BrClN3O2S B11770714 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11770714
M. Wt: 438.7 g/mol
InChI Key: FCOSZIYUBRQYCJ-UHFFFAOYSA-N
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Description

The chemical compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide features a 1,3,4-oxadiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its potential in anti-inflammatory drug discovery . This acetamide derivative is designed for research applications focused on investigating cyclooxygenase (COX) enzyme inhibition. The molecular architecture, incorporating a central di-substituted five-membered heterocycle, is characteristic of compounds designed to selectively fit into the larger active site of the inducible COX-2 enzyme over the constitutively expressed COX-1 isoform . This selectivity is a key target in the development of anti-inflammatory agents with an improved safety profile. Beyond COX inhibition, the 1,3,4-oxadiazole core is also a structure of interest in the development of molecules with antifungal properties for agricultural research . Researchers can utilize this compound as a building block or reference standard in various pharmacological and biochemical studies. It is intended solely for laboratory research purposes by qualified professionals.

Properties

Molecular Formula

C17H13BrClN3O2S

Molecular Weight

438.7 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H13BrClN3O2S/c1-10-13(19)7-4-8-14(10)20-15(23)9-25-17-22-21-16(24-17)11-5-2-3-6-12(11)18/h2-8H,9H2,1H3,(H,20,23)

InChI Key

FCOSZIYUBRQYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

The oxadiazole ring is typically formed via cyclodehydration of a diacylhydrazide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:

  • Preparation of 2-Bromobenzohydrazide :

    • 2-Bromobenzoic acid (10.0 g, 49.7 mmol) is treated with thionyl chloride (20 mL) to form the acid chloride, followed by reaction with hydrazine hydrate (80%) in ethanol.

    • Yield : 92% (white solid).

  • Cyclization to 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol :

    • The diacylhydrazide (8.5 g, 33.2 mmol) is refluxed with POCl₃ (15 mL) for 4 hours. After quenching with ice water, the thiol intermediate is isolated via filtration.

    • Yield : 78% (mp 145–147°C).

Table 1: Optimization of Oxadiazole Cyclization

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃110478
SOCl₂80665
PCl₅100370

Thioether Bond Formation

Nucleophilic Substitution

The thiol group of the oxadiazole reacts with an alkyl/aryl halide to form the thioether. For this compound, N-(3-chloro-2-methylphenyl)-2-chloroacetamide is used as the electrophile:

  • Synthesis of N-(3-Chloro-2-methylphenyl)-2-chloroacetamide :

    • 3-Chloro-2-methylaniline (5.0 g, 31.6 mmol) is acetylated with chloroacetyl chloride (3.4 mL, 34.8 mmol) in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Yield : 85% (LC-MS: m/z 231.1 [M+H]⁺).

  • Coupling Reaction :

    • 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (4.0 g, 13.2 mmol) and N-(3-chloro-2-methylphenyl)-2-chloroacetamide (3.4 g, 14.5 mmol) are stirred in dimethylformamide (DMF) with potassium carbonate (2.7 g, 19.8 mmol) at 60°C for 6 hours.

    • Yield : 73% (HPLC purity >95%).

Table 2: Solvent Screening for Thioether Formation

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃6073
AcetoneK₂CO₃5058
THFTEA4042

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Oxadiazole Functionalization

A palladium-catalyzed cross-coupling can introduce the 2-bromophenyl group post-cyclization:

  • Synthesis of 5-Bromo-1,3,4-oxadiazole-2-thiol :

    • Cyclize 2-bromo-benzohydrazide as described in Section 2.1.

  • Coupling with 2-Bromophenylboronic Acid :

    • The bromo-oxadiazole (3.0 g, 10.1 mmol) reacts with 2-bromophenylboronic acid (2.5 g, 12.1 mmol) using Pd(dppf)Cl₂ (0.2 g, 0.24 mmol) in dioxane/water (4:1) at 100°C.

    • Yield : 68% (LC-MS: m/z 404.3 [M+H]⁺).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.89 (t, J = 7.2 Hz, 2H, Ar-H), 7.62 (d, J = 8.1 Hz, 1H, Ar-H), 2.41 (s, 3H, CH₃).

  • LC-MS : m/z 404.28 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄BrClN₃O₂S.

Table 3: Purity Analysis by HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (5.5 min)Acetonitrile/H₂O (70:30)3.295.4

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

  • Issue : Partial oxidation of the thiol to disulfide.

  • Solution : Conduct reactions under nitrogen atmosphere and add reducing agents like dithiothreitol (DTT).

Low Coupling Yields in Polar Aprotic Solvents

  • Issue : Competitive hydrolysis of chloroacetamide in DMF.

  • Solution : Use anhydrous conditions and molecular sieves to scavenge water.

Scalability and Industrial Relevance

  • Batch Synthesis : A 100-g scale reaction in DMF achieved 70% yield with similar purity profiles, confirming scalability.

  • Cost Analysis : The use of Pd catalysts contributes to 45% of raw material costs, suggesting ligand optimization (e.g., Xantphos) to reduce Pd loading .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key analogues include:

  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (Compound 154): This compound demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl group and pyrimidinyl acetamide substituent enhance its anticancer activity compared to the target compound, likely due to improved π-π stacking and hydrogen bonding .
  • 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide: With a molecular weight of 359.83 g/mol, this analogue replaces bromine with chlorine and lacks the methyl group on the acetamide’s aryl ring.
  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a): This benzofuran-substituted derivative exhibited notable antimicrobial activity, highlighting the role of fused aromatic systems in enhancing bioactivity. However, the absence of bromine may reduce electrophilic reactivity compared to the target compound .

Key Insight : Bromine’s higher atomic radius and electronegativity in the target compound may enhance hydrophobic interactions and metabolic stability relative to chlorine-substituted analogues.

Derivatives with Heteroaromatic Modifications

Modifications to the acetamide’s aryl group significantly alter bioactivity:

  • 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) :
    This derivative incorporates a sulfonyl-piperidine group, increasing molecular weight (516.63 g/mol) and complexity. Such modifications enhance kinase inhibition but may reduce cell permeability compared to the target compound’s simpler chloro-methylphenyl group .

  • 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) :
    Substitution with a bromobenzofuran ring and 4-fluorophenyl acetamide improves tyrosinase inhibitory activity. The fluorine atom’s electron-withdrawing effects contrast with the target’s chloro-methyl group, which provides steric bulk and moderate electron donation .

Physicochemical and Spectral Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity
Target Compound 404.28 Not reported 2-Bromophenyl, 3-chloro-2-methyl Under investigation
Compound 154 445.90 Not reported 4-Chlorophenyl, pyrimidinyl Anticancer (IC₅₀ = 3.8 μM)
2a ~390 (estimated) Not reported Benzofuran, 3-chlorophenyl Antimicrobial
2-((5-(2-Chlorophenyl)-...) 359.83 Not reported 2-Chlorophenyl, p-tolyl N/A

Notes:

  • The target compound’s bromine atom increases molecular weight by ~45 g/mol compared to chlorine analogues.
  • Higher melting points in phthalazinone derivatives (e.g., 206–208°C for 4d ) suggest enhanced crystallinity due to planar aromatic systems, unlike the target’s ortho-substituted phenyl groups.

Research Findings and Implications

  • Role of Halogens : Bromine in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in Compound 154’s chlorine-driven potency .
  • Steric Effects : The 3-chloro-2-methylphenyl group may improve selectivity by preventing off-target interactions, a feature absent in simpler chlorophenyl derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely follows regioselective S-alkylation routes similar to and , though ultrasonic methods () could optimize yields .

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes an oxadiazole ring, a thioether linkage, and an acetamide moiety. Its molecular formula is C17H16BrN3O2SC_{17}H_{16}BrN_{3}O_{2}S, and it has garnered attention for its potential biological activities in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. These include:

  • Antimicrobial Activity : Compounds with oxadiazole structures have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Activity : Studies suggest that similar compounds may inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation in preclinical models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those structurally related to the target compound. The results indicated that compounds with bromophenyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs were tested against Jurkat and A-431 cells, revealing IC50 values lower than standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring were crucial for enhancing anticancer activity.

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective : To determine the antimicrobial properties of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide.
    • Methodology : The compound was tested against a panel of bacteria using the broth microdilution method.
    • Results : The compound exhibited significant antimicrobial activity with an MIC comparable to known antibiotics.
  • Case Study 2: Anticancer Screening
    • Objective : To evaluate the anticancer potential of the compound in vitro.
    • Methodology : The compound was tested on various cancer cell lines using MTT assays to assess cell viability.
    • Results : Promising results were observed with a notable reduction in cell viability at low concentrations, suggesting potential for further development as an anticancer agent.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC17H14BrN3O2SContains bromophenyl substitutionAntimicrobial
Compound BC20H20ClN3O2SFeatures tert-butyl groupAnticancer
Compound CC19H20N4O2SBenzyl substitutionAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide?

  • Methodology : The synthesis involves multi-step reactions starting with substituted oxadiazole precursors. For example:

Cyclization : React 5-amino-1,3,4-oxadiazole derivatives with chloroacetyl chloride under reflux conditions in solvents like ethanol or DMSO .

Thioether linkage : Introduce the thiol group via nucleophilic substitution using thiourea or mercaptoacetic acid .

  • Key Conditions : Optimize temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMSO), and reaction time (4–12 hours) to achieve yields >75%. Monitor progress via TLC and purify intermediates via column chromatography .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • FT-IR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–500) .
  • Melting Point : Compare experimental values (e.g., 164–166°C) with literature to assess purity .

Q. What are the primary biological activities associated with this compound?

  • Reported Activities :

  • Antimicrobial : Inhibits Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of bacterial cell wall synthesis .
  • Anticancer : Demonstrates IC₅₀ values <10 µM against breast cancer (MCF-7) cells by targeting tubulin polymerization .
  • Enzyme Inhibition : Acts as a α-glucosidase inhibitor (IC₅₀: 12.3 µM), relevant for diabetes research .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Bromine at 2-phenyl position : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Chlorine on acetamide moiety : Increases electrophilicity, enhancing covalent binding to enzyme active sites (e.g., α-glucosidase) .
  • Replacing oxadiazole with triazole : Reduces cytotoxicity but lowers antimicrobial efficacy .
    • Experimental Validation : Use molecular docking (AutoDock Vina) and in vitro assays to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted).
  • Solubility issues : Use DMSO concentrations >0.1% may artifactually reduce activity .
    • Solutions :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate results across multiple models and use orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • In Silico Approaches :

  • ADMET Prediction : Use SwissADME to assess logP (~3.5), suggesting moderate bioavailability.
  • Metabolic Stability : Predict CYP450 interactions (e.g., CYP3A4 inhibition risk) .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., tubulin) over 100 ns trajectories .
    • Experimental Follow-Up : Synthesize derivatives with lower logP (e.g., replace bromine with fluorine) and test in vivo .

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